Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride
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Description
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H32ClNO3 and its molecular weight is 381.9 g/mol. The purity is usually 95%.
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Biological Activity
Cyclohexaneacetic acid, 2-hydroxy-alpha-phenyl-, 1-methyl-4-piperidylmethyl ester, hydrochloride (commonly referred to as the compound) is a chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C20H30ClN1O3
- Molecular Weight : 365.92 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from related compounds.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes in the body. Key mechanisms include:
- Muscarinic Acetylcholine Receptor Modulation : The compound exhibits affinity for muscarinic acetylcholine receptors (MAChRs), which are involved in numerous physiological functions including cognition and memory. Studies indicate that it may act as an antagonist or partial agonist at these sites, influencing neurotransmitter release and synaptic plasticity .
- Estrogenic Activity : In vitro studies have demonstrated that the compound can mimic estrogenic responses. It has been shown to bind competitively to estrogen receptors (ER) and induce gene expression related to estrogen signaling pathways in breast cancer cell lines (MCF7 cells). This suggests a potential role in modulating hormonal activities .
Pharmacological Effects
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. In animal models, it reduced inflammation markers and exhibited protective effects against tissue damage induced by inflammatory agents.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound appears to reduce oxidative stress and apoptosis in neuronal cells, suggesting a mechanism that may involve modulation of intracellular signaling pathways .
- Toxicological Profile : Toxicity assessments have revealed that while the compound exhibits beneficial biological activities, it also presents risks at higher dosages. Studies on rodents indicated adverse effects such as lethargy and hemorrhage at elevated doses (e.g., 1000 mg/kg), highlighting the need for careful dosage regulation in therapeutic applications .
Table 1: Summary of Key Research Findings
Study Reference | Objective | Methodology | Key Findings |
---|---|---|---|
Lapczynski et al. (2007) | Assess estrogenic activity | Competitive binding assay | Displacement of 3H-estradiol from ER; increased ERE-CAT gene expression |
Belsito et al. (2007) | Evaluate skin sensitization | LLNA (Local Lymph Node Assay) | Positive reactions observed at concentrations ≥0.03% |
NICNAS (2016) | Toxicity assessment | Gavage administration in rats | NOAEL determined at 500 mg/kg; observed lethality at higher doses |
Detailed Observations from Case Studies
- Estrogenic Activity Assessment : In vitro experiments demonstrated that the compound could induce cellular proliferation in estrogen-dependent MCF7 cells, with a significant increase observed over a seven-day period when treated with the compound compared to controls .
- Skin Sensitization Studies : The Local Lymph Node Assay indicated a sensitizing potential at higher concentrations, necessitating caution when considering topical formulations containing this compound .
- Toxicological Evaluations : Chronic exposure studies revealed various adverse effects, including necrosis in specific tissues at high doses, underscoring the importance of understanding dose-response relationships when developing therapeutic applications .
Properties
CAS No. |
101564-14-1 |
---|---|
Molecular Formula |
C21H32ClNO3 |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl)methyl 2-(2-hydroxycyclohexyl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C21H31NO3.ClH/c1-22-13-11-16(12-14-22)15-25-21(24)20(17-7-3-2-4-8-17)18-9-5-6-10-19(18)23;/h2-4,7-8,16,18-20,23H,5-6,9-15H2,1H3;1H |
InChI Key |
CSVCUPLYHXBEGH-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)COC(=O)C(C2CCCCC2O)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN1CCC(CC1)COC(=O)C(C2CCCCC2O)C3=CC=CC=C3.Cl |
Synonyms |
(1-Methyl-3-piperidyl)methyl-(1-hydroxycyclohexyl)phenylacetate hydroc hloride |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.